molecular formula C9H9F4N B6157704 {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 145943-01-7

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B6157704
CAS No.: 145943-01-7
M. Wt: 207.17 g/mol
InChI Key: IHUVWXLABNVSQN-UHFFFAOYSA-N
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Description

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the introduction of the fluorine and trifluoromethyl groups onto a phenyl ring, followed by the attachment of the amine group. One common method involves the use of nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the aromatic ring. The trifluoromethyl group can be added using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve multiple steps, including purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce different amine derivatives.

Scientific Research Applications

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability. These groups can influence the compound’s electronic properties, making it more reactive towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetonitrile: Similar in structure but contains a nitrile group instead of an amine.

    3,5-Bis(trifluoromethyl)phenylacetonitrile: Contains two trifluoromethyl groups and a nitrile group.

Uniqueness

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to the combination of fluorine, trifluoromethyl, and amine groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

145943-01-7

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

IHUVWXLABNVSQN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)F

Purity

95

Origin of Product

United States

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